molecular formula C16H17N3O2S B2797156 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide CAS No. 2034347-20-9

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

Cat. No. B2797156
CAS RN: 2034347-20-9
M. Wt: 315.39
InChI Key: PJDCUDNVYXBTBW-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide, also known as DPTF, is a novel small molecule compound that has shown potential in scientific research applications. DPTF is a furan carboxamide derivative that has been synthesized using a specific method, and it has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to act by inhibiting specific signaling pathways involved in cell growth and survival. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to inhibit the activity of specific enzymes, including AKT and mTOR, which are involved in cell growth and survival. Additionally, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to modulate the expression of specific genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has also been found to be relatively non-toxic, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in lab experiments is its relatively low toxicity. Additionally, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to have potent anti-cancer activity and may have potential applications in the treatment of cancer. However, one limitation of using N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in lab experiments is its relatively low solubility, which may limit its use in certain assays. Additionally, the exact mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide. One area of research is to further elucidate its mechanism of action, particularly with regards to its inhibition of specific signaling pathways involved in cell growth and survival. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide for potential clinical applications. Finally, further research is needed to determine the potential applications of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide in other disease areas, such as inflammatory diseases.

Synthesis Methods

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been synthesized using a specific method that involves the condensation of furan-3-carboxylic acid with 2-amino-3,5-dimethylpyrazole and 3-thiophenemethylamine in the presence of a coupling agent. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The purity and identity of the synthesized N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide are confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-11-7-12(2)19(18-11)15(14-4-6-22-10-14)8-17-16(20)13-3-5-21-9-13/h3-7,9-10,15H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDCUDNVYXBTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=COC=C2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)furan-3-carboxamide

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